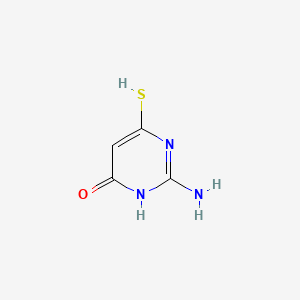

2-Amino-6-sulfanylpyrimidin-4(3h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMWFUINURCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285303 | |

| Record name | 2-Amino-6-sulfanylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-81-5 | |

| Record name | NSC41324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-sulfanylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Sulfanylpyrimidin 4 3h One and Its Analogues

Strategies for the Construction of the 2-Amino-6-sulfanylpyrimidin-4(3H)-one Scaffold

The fundamental structure of this compound can be assembled through several synthetic pathways, primarily involving the use of pre-functionalized pyrimidine (B1678525) intermediates or through direct cyclization reactions.

Utilization of Pyrimidine Precursors and Intermediates (e.g., 2-amino-6-chloropyrimidin-4(3H)-one)

A common and effective strategy for synthesizing the target scaffold involves the nucleophilic substitution of a suitable leaving group on a pre-existing pyrimidine ring. Halogenated pyrimidines, such as 2-amino-6-halogenopurines, are valuable intermediates in this context. google.com The chloro group at the C6 position of a pyrimidine ring is susceptible to displacement by sulfur nucleophiles. For instance, reacting a 6-chloropyrimidine derivative with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis can yield the desired 6-sulfanyl product. This approach is advantageous as it allows for the late-stage introduction of the sulfur functionality onto a well-established pyrimidine core. The reactivity of the halogen can be influenced by the other substituents on the ring and the reaction conditions employed.

Direct Synthetic Routes to this compound

Direct synthesis, or de novo construction, of the pyrimidine ring offers an alternative and often convergent approach. One of the most established methods involves the condensation of a three-carbon component with a thiourea derivative. nih.gov For example, the reaction of an α,β-unsaturated ketone or a β-ketoester with thiourea in the presence of a base can lead to the formation of the 2-thioxopyrimidine ring system. nih.gov Specifically, the reaction between ethyl acetoacetate (B1235776) and thiourea is a classic method for producing 2-thiouracil (B1096) derivatives, which are structurally related to the target compound. By selecting appropriate starting materials, this method can be adapted to directly furnish the this compound scaffold. Another direct approach involves the reaction of α-halochalcones with guanidine, which has been used to prepare 2-amino-4,6-diarylpyrimidines. researchgate.net

Regioselective Synthetic Approaches for Pyrimidinone Derivatives

Regioselectivity is a critical consideration in the synthesis of substituted pyrimidinones (B12756618), especially when multiple reactive sites are present in the starting materials. researchgate.netmdpi.com For instance, in the [3+3] heterocyclization approach, the precise orientation of the reactants determines the final substitution pattern on the pyrimidine ring. nih.gov The condensation of 1,3-dicarbonyl compounds with N-unsubstituted thioureas typically yields 2-thioxo-pyrimidin-4-ones. The regiochemical outcome is governed by the relative reactivity of the carbonyl groups and the nature of the substituents. For example, the reaction of an unsymmetrical β-ketoester will preferentially occur at the more electrophilic ketone carbonyl, leading to a specific regioisomer. Careful control of reaction conditions, such as pH and temperature, is often necessary to achieve high regioselectivity.

Functionalization and Derivatization of the this compound Core

Once the core scaffold is synthesized, its properties can be extensively modified through derivatization of the amino and sulfanyl (B85325) groups. This functionalization is key to developing analogues with diverse characteristics.

Synthesis of Thioether and Alkylthio Analogues

The sulfanyl group at the C6 position is readily alkylated to form a wide array of thioether (S-alkyl) derivatives. nih.govresearchgate.netnih.govnih.gov This reaction is typically achieved by treating the this compound with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base such as potassium carbonate or sodium ethoxide. nih.gov This S-alkylation is generally a high-yielding and straightforward transformation. The versatility of this method allows for the introduction of various alkyl and functionalized alkyl chains, leading to compounds like 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones. researchgate.netnih.gov The synthesis of these thioether analogues is a common strategy to modulate the lipophilicity and biological activity of the parent compound. nih.govnih.gov

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 5-Alkyl-6-(substituted benzyl)-2-thiouracils | (2-Chloroethyl)diethylamine hydrochloride | 2-(2-Diethylamino)ethylthiopyrimidin-4(3H)-ones | Good | nih.gov |

| 5-Alkyl-6-(substituted benzyl)-2-thiouracils | N-(2-Chloroethyl)pyrrolidine hydrochloride | 2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones | Good | nih.gov |

| 5-Alkyl-6-(substituted benzyl)-2-thiouracils | N-(2-Chloroethyl)piperidine hydrochloride | 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones | 72-77% | researchgate.net |

| 5-Alkyl-6-(substituted benzyl)-2-thiouracils | N-(2-Chloroethyl)morpholine hydrochloride | 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines | 63-74% | researchgate.net |

| 3,4-dihydrobenzo nih.govmdpi.com-imidazo[1,2-c]pyrimidine-1(2H)-thione | Methyl iodide | S-methylated derivative | - | nih.gov |

Introduction of Halogenated and Aromatic Amine Substituents

The introduction of halogenated and aromatic amine substituents can be achieved through various synthetic maneuvers, often targeting the amino group at the C2 position or by building the ring with pre-functionalized components. For example, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives bearing substituted phenyl groups have been synthesized. nih.gov The synthesis of 2-amino-6-substituted benzothiazoles from various substituted anilines demonstrates a method for incorporating aromatic amines into a heterocyclic system. researchgate.net Furthermore, nucleophilic aromatic substitution (SNAr) reactions on halo-substituted heterocycles provide a powerful tool for introducing aromatic amines. researchgate.net While direct halogenation of the pyrimidine ring can be challenging due to the presence of activating amino and hydroxyl/sulfanyl groups, it is possible to use halogenated building blocks in the initial cyclization reaction. The synthesis of 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones also showcases the introduction of diverse amine-containing side chains. nih.gov

Formation of Fused Heterocyclic Derivatives (e.g., Quinolinyl, Quinazolinyl)

The fusion of pyrimidine rings with other heterocyclic systems like quinoline (B57606) and quinazoline (B50416) creates polycyclic structures with unique chemical and biological properties. One prominent method involves the reaction of aminopyrimidine precursors with quinazolinonyl enones. For instance, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been synthesized from 2-acyl-4(3H)-quinazolinone precursors. acs.org

Another effective approach is the multicomponent reaction. An efficient, one-pot, three-component reaction of 2,6-diaminopyrimidin-4(3H)-one, an aromatic aldehyde, and a 1,3-cyclohexanedione (B196179) derivative can produce pyrimidine-fused quinolines, specifically 2-amino-5-aryl-8,9-dihydropyrimidino[4,5-b]quinoline-4,6-(1H,3H,5H,10H)-diones, in high yields. umich.edu Similarly, heating a mixture of 6-amino-2-thiouracil (B86922) (a close analogue of the title compound), an appropriate aldehyde (like 4-chlorobenzaldehyde), and cyclohexanone (B45756) in a solvent such as DMF can yield complex pyrimido[4,5-b]quinoline systems. umich.edu

The following table summarizes representative examples of synthesizing fused pyrimidine derivatives.

| Starting Pyrimidine | Reagents | Resulting Fused System | Reference |

| 2,6-Diaminopyrimidin-4(3H)-one | Aromatic Aldehyde, 1,3-Cyclohexanedione | 2-Amino-5-aryl-pyrimido[4,5-b]quinolinedione | umich.edu |

| 6-Amino-2-thiouracil | 4-Chlorobenzaldehyde, Cyclohexanone | 5-(4-chlorophenyl)-9-(4-chlorophenyl-methylene)-2-thioxo-tetrahydropyrimido[4,5-b]quinolin-4-one | umich.edu |

| 2-Aminopyrimidine (B69317) | Quinazolinonyl enones | 4(3H)-Quinazolinonyl aminopyrimidine | acs.org |

| Isatoic Anhydride, Amine, Orthoester | (Intermediate formation of quinazolinone) | 6-Substituted quinazolino[4,3-b]quinazolin-8-one | davuniversity.org |

Phosphonomethoxy-substituted Pyrimidine Derivatives and Their Preparation

The introduction of phosphonate (B1237965) moieties, which can act as phosphate (B84403) mimics, is a key strategy in medicinal chemistry. While direct examples of phosphonomethoxy-substituted this compound were not detailed in the reviewed literature, general and efficient methods for the synthesis of aminophosphonates from pyrimidine-related precursors are well-established.

A primary route to α-aminophosphonates is the Kabachnik-Fields reaction, which involves the condensation of an amine, an oxo compound (like an aldehyde or ketone), and a P(O)H species such as a dialkyl phosphite (B83602). core.ac.uk Another significant method is the Pudovik reaction, which involves the addition of a phosphite to an imine. core.ac.uk For pyrimidine nucleosides, 5'-amino-5'-phosphonate derivatives can be prepared through the addition of the lithium salt of diethyl phosphite to a nucleoside imine. acs.org This approach establishes a direct C-P bond at a position analogous to the hydroxymethyl group in natural nucleosides. acs.org These reactions can often be promoted by microwave irradiation, which significantly reduces reaction times. core.ac.uk

Design and Synthesis of Carboximidohydrazide Conjugates

Carbohydrazide (B1668358) derivatives of heterocyclic compounds are important intermediates for creating more complex molecules with potential biological activities. The synthesis of N'-arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide analogues demonstrates a typical pathway. nih.gov The process begins with the formation of a pyridopyrimidine ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding carbohydrazide. nih.gov This key intermediate can subsequently be reacted with various substituted aldehydes to produce a library of hydrazone derivatives. nih.gov

A similar strategy has been employed for imidazo[1,2-a]pyrimidines, where an ester derivative is refluxed with hydrazine hydrate in ethanol (B145695) to produce the carbohydrazide, which is then condensed with aromatic aldehydes to generate the final hydrazone products. nih.gov Although the direct synthesis of carboximidohydrazide conjugates of this compound is not explicitly detailed, these carbohydrazide intermediates are the logical precursors for such molecules, likely via further reaction at the terminal NH2 group.

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, yield, safety, and scalability.

Microwave-Assisted Synthesis Protocols for Pyrimidine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique has been successfully applied to the synthesis of various pyrimidine derivatives, often providing significant advantages over conventional heating methods. For example, the synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters can be achieved rapidly under solvent-free conditions using microwave irradiation. davuniversity.org

Microwave assistance is also highly effective for synthesizing aminophosphonate derivatives via the Kabachnik-Fields reaction, frequently proceeding without the need for a catalyst or solvent. core.ac.uk This "green chemistry" approach not only speeds up the reaction but also simplifies purification. core.ac.uk

The table below compares conventional and microwave-assisted methods for representative pyrimidine-related syntheses.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage | Reference |

| Quinazolinone Synthesis | N/A | Solvent-free, rapid | Facile and rapid synthesis | davuniversity.org |

| α-Aminophosphonate Synthesis | Catalyst, solvent, longer time | Catalyst-free, solvent-free, 20-30 min | Greener, faster, high yield | core.ac.uk |

| Bis-pyrimidine Synthesis | Reflux 4 h | Irradiation 45 min | 10% increase in yield, faster | nih.gov |

Application of Continuous Flow Reactors and Automated Systems in Scalable Synthesis

For large-scale and industrial synthesis, continuous flow chemistry and automated systems offer significant advantages in terms of safety, consistency, and throughput. These technologies allow for precise control over reaction parameters such as temperature, pressure, and residence time, while minimizing the volume of hazardous reagents at any given moment.

The multistep, continuous flow synthesis of active pharmaceutical ingredients has been demonstrated for complex molecules containing a pyrimidine core. tue.nl For example, the synthesis of the drug Imatinib, which features a 2-aminopyrimidine moiety, has been adapted to a one-flow system. tue.nl This approach can be challenging due to issues like low solubility of intermediates, but these can be overcome through strategies such as using mixed-solvent systems and in-line dilutions. tue.nl

Furthermore, automated synthesis platforms using pre-packaged reagent cartridges are becoming available, simplifying the process for non-specialist users. youtube.com These systems automate the entire reaction and purification sequence, making the synthesis of complex heterocyclic structures more accessible and reproducible. youtube.com An automated continuous flow system has also been developed for producing complex monosaccharide building blocks, demonstrating the power of this technology for multi-step syntheses that avoid the need for intermediate purifications. nih.gov

Mechanistic Studies of Synthetic Reaction Pathways

Understanding the mechanisms of pyrimidine ring formation and modification is fundamental to optimizing existing synthetic routes and designing new ones. The de novo biosynthesis of pyrimidines, where the ring is constructed from precursors like carbamoyl (B1232498) phosphate and aspartate, provides a foundational understanding of the ring's assembly logic. davuniversity.orgnih.gov

In laboratory synthesis, the Biginelli reaction, a multicomponent reaction to form dihydropyrimidinones, is proposed to begin with a nucleophilic addition between an aldehyde and a (thio)urea, catalyzed by an acid. researchgate.net This is followed by condensation with a β-dicarbonyl compound and subsequent cyclization and dehydration to form the final pyrimidine ring.

For the modification of existing pyrimidine rings, several mechanisms are relevant. The amination at the C2 or C4 position of a pyrimidine ring can occur via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly when strong nucleophiles like KNH2 are used. umich.edu The fusion of a new ring onto the pyrimidine core, as seen in the synthesis of pyrimido[4,5-b]quinolines, can proceed through a sequence involving a Michael addition of the pyrimidine's amino group to an activated alkene, followed by an intramolecular cyclization and subsequent aromatization, sometimes via auto-oxidation. umich.edu

Spectroscopic and Crystallographic Characterization of 2 Amino 6 Sulfanylpyrimidin 4 3h One Compounds

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural determination of organic molecules. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy each provide unique and complementary pieces of information that, when combined, allow for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: In the ¹H NMR spectrum of a compound like 2-Amino-6-sulfanylpyrimidin-4(3H)-one, one would expect to see distinct signals corresponding to the different types of protons. The protons attached to nitrogen atoms (amine -NH₂ and amide -NH) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The proton on the pyrimidine (B1678525) ring (at the C5 position) would likely appear as a singlet in the aromatic or vinylic region of the spectrum. For instance, in a related compound, 2-(heptylthio)pyrimidine-4,6-diamine, the aromatic proton (H5) on the pyrimidine ring gives a singlet at δ 5.26 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Each unique carbon atom gives a distinct signal. libretexts.org For this compound, one would anticipate signals for the four carbons of the pyrimidine ring. The carbon atom involved in the C=S bond (C2) would be significantly deshielded and appear far downfield, typically in the range of 170-200 ppm. The C=O carbon (C4) would also be found in the downfield region (150-180 ppm). libretexts.org The chemical shifts of the carbons bearing the amino group (C6) and the remaining ring carbon (C5) would appear at intermediate chemical shifts. For example, ¹³C NMR data for the related 6-propyl-2-thiouracil shows signals for the pyrimidine ring carbons at various chemical shifts depending on their local electronic environment. spectrabase.com

Table 1: Expected ¹H and ¹³C NMR Data Ranges for Thiouracil Derivatives This table presents typical chemical shift ranges for functional groups found in thiouracil-like structures.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -NH / -NH₂ | 7.0 - 12.0 (broad) |

| C-H (vinyl/aromatic) | 5.0 - 6.0 | |

| ¹³C | C=S | 170 - 200 |

| C=O | 150 - 180 | |

| C-NH₂ | 140 - 160 | |

| C=C | 90 - 110 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear as strong, broad bands in the region of 3100-3500 cm⁻¹. niscpr.res.in A strong absorption band corresponding to the C=O (carbonyl) group stretch is expected around 1635-1660 cm⁻¹. niscpr.res.in The C=S (thione) stretching vibration is generally weaker and appears at a lower frequency, often in the range of 1100-1200 cm⁻¹. niscpr.res.in In studies of 2-thiouracil (B1096), N-H stretching frequencies have been assigned around 2922 cm⁻¹, while the C=S stretching mode is observed around 760 cm⁻¹. nih.gov Other characteristic bands would include C=C and C-N stretching vibrations within the pyrimidine ring.

Table 2: Characteristic IR Absorption Frequencies for Thiouracil Derivatives This table is based on data from related thiouracil and mercaptopyrimidine compounds.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amine/Amide) | Stretching | 3100 - 3500 | niscpr.res.in |

| N-H (H-bonded) | Stretching | 2800 - 2950 | niscpr.res.innih.gov |

| C=O (Carbonyl) | Stretching | 1635 - 1660 | niscpr.res.in |

| C=C (Ring) | Stretching | 1550 - 1600 | researchgate.net |

| C=S (Thione) | Stretching | ~1188 | niscpr.res.in |

| C-S | Bending | 210 (in-plane), 149 (out-of-plane) | niscpr.res.in |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₄H₅N₃OS), the molecular weight is approximately 143.17 g/mol . In an electron ionization (EI) mass spectrum, one would expect to see a molecular ion peak [M]⁺ at m/z 143. The fragmentation pattern can be complex but often involves the loss of small, stable neutral molecules. For the related compound 2-thiouracil (molecular weight ~128.15 g/mol ), the parent ion is observed at m/z 128. nih.govnist.gov Common fragmentation pathways for pyrimidine-based structures include the loss of molecules like (H)NCS or CO. For 2-thiouracil, a fragment ion at m/z 69 is attributed to the loss of (H)NCS. nih.gov Other observed fragments for 2-thiouracil include ions at m/z 42 (attributed to C₂H₂O⁺) and m/z 28 (attributed to HCNH⁺). nih.gov A similar pattern of ring cleavage would be anticipated for this compound.

Table 3: Predicted Mass Spectrometry Fragments for this compound Fragmentation pathways are predicted based on patterns observed for 2-thiouracil.

| m/z Value | Possible Identity | Origin |

| 143 | [C₄H₅N₃OS]⁺ | Molecular Ion (M⁺) |

| 84 | [M - HNCS]⁺ | Loss of isothiocyanic acid |

| 69 | [M - NCO - NH₃]⁺ | Complex ring fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for studying compounds with conjugated systems and for investigating tautomeric equilibria.

Thiouracil derivatives can exist in different tautomeric forms (e.g., keto-enol and thione-thiol). nih.govacs.orgacs.org These different forms have distinct electronic structures and thus different UV-Vis absorption spectra. researchgate.net For 2-thiouracil, studies have shown absorption bands centered around 275 nm in both the gas phase and in acetonitrile (B52724) solution, which are attributed to π → π* transitions within the conjugated pyrimidine ring system. researchgate.net The position and intensity of these absorption bands can shift depending on the solvent polarity and pH, providing evidence for the presence of different tautomers or ionic species in solution. nih.gov For instance, the transition from a neutral to an anionic form with increasing pH can cause a noticeable shift in the absorption maximum. niscpr.res.in

Spectroscopic Investigations of Biomolecular Interactions

Understanding how small molecules interact with biological macromolecules like proteins is crucial for drug discovery and design. Fluorescence spectroscopy is a highly sensitive technique for probing these binding events.

Fluorescence Spectroscopy for Binding Interaction Studies (e.g., with Bovine Serum Albumin)

Bovine Serum Albumin (BSA) is a model protein often used in binding studies because of its structural similarity to Human Serum Albumin (HSA) and its intrinsic fluorescence, which arises primarily from tryptophan amino acid residues. researchgate.netnih.gov When a small molecule binds to BSA, it can quench this intrinsic fluorescence. nih.govnih.gov The mechanism and extent of this quenching provide valuable information about the binding interaction.

Studies on the interaction of thiouracil (TU) with BSA have shown that TU can effectively quench the protein's fluorescence. researchgate.net This quenching is typically analyzed using the Stern-Volmer equation, which can help determine the quenching mechanism (static or dynamic) and the binding constant (Kₐ). mdpi.com For the thiouracil-BSA interaction, the binding ratio was found to be 1:1, with a binding constant (Kₐ) of 1.35 × 10⁵ L/mol. researchgate.net The mechanism was determined to be static quenching, indicating the formation of a non-fluorescent ground-state complex between thiouracil and BSA. researchgate.net Furthermore, based on Förster Resonance Energy Transfer (FRET) theory, the distance between the bound thiouracil and a tryptophan residue in BSA was calculated to be 0.95 nm, indicating a close association. researchgate.net Similar studies would be expected to yield comparable insights into the binding of this compound with serum albumins.

Table 4: Binding Parameters for the Interaction of Thiouracil with Bovine Serum Albumin (BSA)

| Parameter | Value | Significance | Reference |

| Binding Constant (Kₐ) | 1.35 × 10⁵ L/mol | Strength of the interaction | researchgate.net |

| Binding Ratio (n) | ~1 | Stoichiometry of binding (1 molecule per protein) | researchgate.net |

| Binding Distance (r) | 0.95 nm | Proximity of the molecule to Trp residue | researchgate.net |

| Quenching Mechanism | Static | Formation of a ground-state complex | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Conformational Changes in Protein Systems

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive optical technique used to investigate the secondary structure of proteins and detect conformational changes that occur upon ligand binding. mdpi.comnih.gov This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. nih.gov Changes in the CD spectrum of a protein upon interaction with a compound like this compound can provide significant insights into binding events and their impact on the protein's folding. nih.gov

When a small molecule binds to a protein, it can induce perturbations in the protein's secondary structure, such as the relative content of α-helices, β-sheets, and random coils. mdpi.com These structural alterations are reflected as changes in the characteristic CD spectral bands. For instance, studies on various pyrimidine derivatives have demonstrated that binding can alter the protein's native conformation. semanticscholar.orgnih.gov The interaction of a pyrimidine derivative with bovine serum albumin (BSA), for example, has been shown to cause a decrease in the α-helical content of the protein, indicating a partial unfolding or conformational shift upon complex formation. semanticscholar.org

In a typical experiment, the CD spectrum of the protein is recorded in the absence and presence of increasing concentrations of the pyrimidine ligand. The resulting spectra can reveal:

Qualitative Binding Evidence: A significant change in the CD signal indicates an interaction between the compound and the protein.

Secondary Structure Alterations: Analysis of the spectral changes, particularly in the far-UV region (190-250 nm), allows for the quantification of changes in α-helix, β-sheet, and random coil content. mdpi.com

Binding-Induced Stability Changes: The technique can be used to monitor the stability of the protein against thermal or chemical denaturation, revealing whether ligand binding stabilizes or destabilizes the protein structure.

For this compound, CD spectroscopy would be an invaluable tool to study its interactions with target proteins, confirming binding and characterizing the resultant conformational adjustments within the biological macromolecule. nih.gov

Three-Dimensional Fluorescence Spectra in Binding Analysis

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of ligands to proteins. researchgate.netnih.gov Proteins possess intrinsic fluorescence, primarily due to the presence of aromatic amino acid residues, namely tryptophan, tyrosine, and phenylalanine. semanticscholar.org The fluorescence of these residues, particularly tryptophan, is highly sensitive to the local microenvironment. nih.gov Changes in the polarity around these residues upon ligand binding can lead to quenching of the fluorescence intensity, as well as shifts in the emission maximum. mdpi.com

The interaction of pyrimidine derivatives with proteins like serum albumin is often studied through fluorescence quenching experiments. semanticscholar.org This phenomenon, where the fluorescence intensity of the protein decreases upon addition of the ligand, can occur through two primary mechanisms: dynamic quenching (collisional) or static quenching (formation of a ground-state complex). semanticscholar.org These mechanisms can be distinguished by their differential dependence on temperature. semanticscholar.org

Three-dimensional fluorescence spectroscopy offers a more comprehensive view of the binding interaction. By recording a series of emission spectra at various excitation wavelengths, a 3D fluorescence landscape is generated. This technique can simultaneously provide information about the conformational changes of the protein. For example, studies on the binding of 6-thioguanine (B1684491) to human serum albumin (HSA) using 3D fluorescence revealed significant changes in the protein's microenvironment upon complex formation. researchgate.net The analysis of the 3D spectra of a pyrimidine derivative binding to BSA showed that the interaction induced conformational changes and altered the polarity around the tryptophan residues. semanticscholar.org

Key parameters derived from these studies include binding constants (Kₐ), the number of binding sites (n), and thermodynamic parameters such as free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These values elucidate the affinity, stoichiometry, and primary driving forces (e.g., hydrophobic interactions, hydrogen bonds) of the interaction. semanticscholar.org

| Temperature (K) | Binding Constant (Kₐ) (L mol⁻¹) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| 298 | 5.86 x 10⁵ | -32.36 | 15.15 | 51.26 |

| 303 | 6.31 x 10⁵ | -33.14 | ||

| 310 | 7.08 x 10⁵ | -34.42 |

The positive values for ΔH and ΔS in the table indicate that hydrophobic forces play a major role in the binding interaction between the pyrimidine derivative and BSA. semanticscholar.org

Electron Spin Resonance (ESR) Spectroscopy in Metal Complexation Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. nih.gov It is particularly useful for characterizing the electronic structure and coordination environment of metal ions in complexes. nih.gov Given that this compound possesses nitrogen and sulfur atoms, it can act as a chelating ligand, forming stable complexes with various metal ions. researchgate.netmdpi.com

ESR spectroscopy can provide detailed information about metal complexes of this pyrimidine derivative. researchgate.net For a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)) complexed with this compound, an ESR spectrum would yield:

g-values: These values are sensitive to the geometry of the metal center (e.g., octahedral, square-planar, tetrahedral) and the nature of the coordinating atoms. nih.gov

Hyperfine Coupling Constants: The interaction between the unpaired electron and the magnetic nucleus of the metal ion (and potentially ligand atoms like ¹⁴N) leads to hyperfine splitting. The magnitude of this splitting provides insight into the degree of covalency in the metal-ligand bond and helps identify the coordinating atoms. nih.gov

Oxidation State and Spin State: The presence and characteristics of an ESR signal can confirm the oxidation state and spin state of the metal ion within the complex.

For instance, in studies of Cu(II) complexes with sulfur-containing ligands, ESR has been used to confirm a square-planar geometry and ligation through specific sulfur and nitrogen atoms. nih.govresearchgate.net The analysis of the g-values and hyperfine constants can reveal the nature of the metal-sulfur bond, which is a key aspect of the chemistry of this compound complexes. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

Analysis of Polymorphism and Crystal Packing in Pyrimidine Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. mdpi.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and melting point. The phenomenon is of great importance in the pharmaceutical industry, as different polymorphs can have different bioavailability. mdpi.com

X-ray crystallography is the primary tool for identifying and characterizing polymorphs. By solving the crystal structure of different forms, it is possible to understand how the same molecule can adopt different conformations or pack in different ways in the solid state. mdpi.com For pyrimidine derivatives, polymorphism often arises from variations in hydrogen-bonding patterns or different stacking interactions of the aromatic rings. mdpi.comresearchgate.net

A study on a bioactive pyrazolo[3,4-d]pyrimidine derivative identified two distinct polymorphs, designated α and β. mdpi.com Although both crystallized in the same space group, the molecules adopted different conformations driven by the demands of crystal packing. The crucial difference was in the supramolecular assembly: one form was characterized by helical chains, while the other formed zigzag chains. mdpi.com

| Parameter | α-Form | β-Form |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Supramolecular Chain Motif | Helical | Zigzag |

| Calculated Density (g/cm³) | 1.303 | 1.321 |

| Relative Stability | Less Stable | More Stable (by 11 kJ/mol) |

This analysis highlights how subtle changes in crystallization conditions can lead to different solid-state structures with varying stabilities.

Characterization of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

The solid-state structure of pyrimidine derivatives is heavily influenced by non-covalent interactions, with hydrogen bonding playing a dominant role. tandfonline.com The this compound molecule contains multiple hydrogen bond donors (the amino group N-H and ring N-H) and acceptors (the carbonyl oxygen, ring nitrogens, and sulfur atom), predisposing it to form extensive and robust hydrogen-bonding networks. nih.govacs.org

X-ray crystallography provides precise details of these interactions, allowing for the characterization of supramolecular synthons—the fundamental building blocks of the crystal structure. Common hydrogen bonds observed in related structures include N–H···O, N–H···N, and weaker C–H···O interactions. nih.govmdpi.com These bonds link molecules together to form predictable patterns, such as dimers, chains, sheets, and complex three-dimensional frameworks. tandfonline.comresearchgate.net

| Interaction Type | Description | Average Energy (kcal mol⁻¹) |

|---|---|---|

| N–H···O | Strong interaction between an amine/amide proton and a carbonyl/ring oxygen. Often forms robust dimers. | -16.55 |

| C–H···O | Weaker interaction between an activated C-H bond and an oxygen acceptor. | -6.48 |

| N–H···N | Interaction between an amine proton and a pyrimidine ring nitrogen. mdpi.com | Variable |

| π-π Stacking | Interaction between aromatic pyrimidine rings, contributing to crystal stability. tandfonline.com | Variable |

For this compound, a detailed crystallographic analysis would reveal the specific hydrogen-bonding motifs and how they direct the self-assembly into a unique supramolecular structure.

Computational and Theoretical Studies of 2 Amino 6 Sulfanylpyrimidin 4 3h One and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and energetic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov It has been successfully applied to study pyrimidine (B1678525) derivatives, providing detailed information about their optimized geometry, vibrational frequencies, and electronic structure. nih.gov DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G, 6-311++G), can accurately predict bond lengths and angles, which show good agreement with experimental data where available. nih.govresearchgate.net

Table 1: Example of DFT Calculation Parameters for Pyrimidine Derivatives

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311++G | Determining stable molecular structure | nih.gov |

| Vibrational Frequencies | DFT/B3LYP/6-31+G | Confirming stable structures and assigning spectral data | nih.gov |

| Electronic Properties | DFT/M06-2x/6-311++G(d,p) | Calculating heats of formation and electronic structures | nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO, as the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilicity and basicity. youtube.com Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net The analysis of the spatial distribution of these orbitals reveals the likely sites of reaction. For example, in a reaction with an electrophile, the reaction will likely occur at the atom(s) where the HOMO has the largest electron density. youtube.com

Computational studies on related heterocyclic systems have shown that the introduction of different substituent groups can significantly alter the HOMO and LUMO energy levels and their gap. taylorandfrancis.com This tuning of the electronic properties is crucial for designing molecules with specific reactivity profiles or for applications in materials science, such as nonlinear optical (NLO) materials, where a small HOMO-LUMO gap is desirable. researchgate.net

Table 2: Implications of Frontier Molecular Orbital (FMO) Analysis

| FMO Parameter | Implication | Reference |

|---|---|---|

| HOMO Energy | Tendency to donate electrons (nucleophilicity) | taylorandfrancis.com |

| LUMO Energy | Tendency to accept electrons (electrophilicity) | taylorandfrancis.com |

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable in drug discovery for predicting how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. scielo.br This technique is instrumental in structure-based drug design, helping to identify and optimize potential inhibitors for enzymes like histone deacetylases (HDACs) and kinases, which are important targets in cancer therapy. nih.govnih.gov

For instance, in studies of HDAC2 inhibitors, docking simulations reveal key binding interactions within the enzyme's active site. nih.gov These interactions often include hydrogen bonds with specific amino acid residues (like Gly154, Asp181, and Tyr308) and coordination with a crucial zinc ion in the catalytic center. nih.gov Similarly, docking studies on pyrimidine derivatives targeting cyclin-dependent kinases (CDKs) have been used to understand the structure-activity relationships (SAR) that govern their inhibitory potency. nih.gov The docking score, a numerical value that estimates the binding affinity, helps to rank potential drug candidates for further investigation. d-nb.info Molecular dynamics (MD) simulations can then be used to validate these docking poses and analyze the stability of the ligand-protein complex over time. scielo.brmdpi.com

Beyond predicting binding to a specific target, computational tools can forecast a molecule's broader biological activity spectrum and its suitability as a drug. cmjpublishers.com Online tools and software can predict potential therapeutic uses based on a compound's structure by comparing it to databases of known biologically active molecules. cmjpublishers.comresearchgate.net

A critical aspect of early-stage drug discovery is the evaluation of "drug-likeness," which assesses whether a compound possesses properties that would make it a likely successful drug. mdpi.com This is often evaluated using criteria such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Computational models can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities, such as poor absorption or toxicity, early in the design process. mdpi.comnih.gov Studies on various pyrimidine derivatives have utilized these in silico methods to evaluate their pharmacokinetic profiles and guide the synthesis of compounds with more favorable drug-like characteristics. researchgate.netresearchgate.net

Table 3: Common In Silico Predictions in Drug Discovery

| Prediction Type | Purpose | Common Tools/Rules | Reference |

|---|---|---|---|

| Biological Activity Spectrum | To identify potential therapeutic applications | PASS Online | cmjpublishers.com |

| Drug-Likeness | To assess suitability as an oral drug candidate | Lipinski's Rule of Five, Veber's Rule | cmjpublishers.comresearchgate.net |

| ADMET Properties | To predict pharmacokinetics and toxicity | SwissADME, ProTox-II | d-nb.infonih.gov |

Conformational Landscape and Tautomeric Equilibrium Analysis in Pyrimidinones (B12756618)

Pyrimidinone derivatives can exist in different spatial arrangements (conformers) and as different structural isomers (tautomers). nih.govresearchgate.net Understanding this conformational landscape and the equilibrium between tautomers is crucial, as the specific form of the molecule can dictate its biological activity and chemical properties.

Tautomerism in pyrimidinones typically involves the migration of a proton, leading to keto-enol or amino-imino equilibria. nih.gov For 2-amino-4(3H)-pyrimidinones, several tautomeric forms are possible. Computational studies, primarily using DFT, are employed to determine the relative stabilities of these different tautomers in the gas phase and in various solvents. jocpr.com These calculations have shown that for many pyrimidinone systems, the ketonic form (with the C=O double bond) is generally more stable than the corresponding enol (hydroxyl) form. nih.govresearchgate.net The relative stability can be influenced by factors such as intramolecular hydrogen bonding, aromaticity, and the polarity of the solvent. nih.govjocpr.com For example, polar solvents can shift the equilibrium by preferentially stabilizing the more polar tautomer. jocpr.com Experimental techniques, such as NMR spectroscopy, can be used in conjunction with computational analysis to confirm the predominant tautomeric and conformational states in solution. nih.govresearchgate.net

Biological Activities and Mechanistic Studies of 2 Amino 6 Sulfanylpyrimidin 4 3h One Derivatives

Anticancer and Cytotoxic Properties

The quest for more effective and selective cancer therapies has highlighted the potential of pyrimidine (B1678525) derivatives. Their structural similarity to the building blocks of nucleic acids allows them to interact with key cellular targets involved in cancer progression.

A primary mechanism through which these pyrimidine derivatives exert their anticancer effects is through the inhibition of enzymes crucial for cancer cell survival and proliferation, particularly cyclin-dependent kinases (CDKs).

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. nih.govnih.gov Consequently, it has become an attractive target for cancer therapy. mdpi.com Derivatives based on the 2-aminopyrimidine (B69317) and related 2-aminopurine (B61359) scaffolds have been designed as potent and selective ATP-competitive inhibitors of CDK2. nih.govnih.gov

Studies on 2-aminopurine derivatives revealed that substitutions at the C-6 position of the purine (B94841) ring are crucial for potent CDK2 inhibition. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, showed powerful CDK2 inhibitory activity. mdpi.com Compound 15 from this series was identified as a highly potent inhibitor with a Ki (inhibition constant) of 0.005 µM. mdpi.com Similarly, another study on 2-aminopurine derivatives identified compound 11l with a strong CDK2 inhibitory activity (IC₅₀ = 19 nM) and good selectivity over other CDKs. nih.gov

The structural basis for this inhibition often involves the compound stabilizing a specific conformation of the glycine-rich loop in the ATP binding pocket of CDK2, a conformation not observed in the closely related CDK1, which contributes to selectivity. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of the purine ring, have also demonstrated significant potential as CDK2 inhibitors. nih.gov

Histone Deacetylase 2 (HDAC2) Inhibition: While kinase inhibition is a well-documented mechanism for this class of compounds, information regarding their direct and significant inhibition of histone deacetylases (HDACs) is less prevalent in the reviewed literature. The primary focus remains on their action as kinase inhibitors.

Table 1: CDK2 Inhibition by 2-Aminopyrimidine/Purine Derivatives

| Compound | Scaffold | CDK2 Inhibitory Activity | Reference |

|---|---|---|---|

| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Ki = 0.005 µM | mdpi.com |

| 11l | 2-Aminopurine | IC₅₀ = 19 nM | nih.gov |

| 73 | 2-(4′-sulfamoylanilino)purine | IC₅₀ = 0.044 µM | nih.gov |

| Milciclib (7) | Pan-CDK inhibitor | IC₅₀ = 45 nM | mdpi.com |

| Pyrazolopyrimidine 15 | Pyrazolo[3,4-d]pyrimidine | IC₅₀ = 0.061 µM | nih.gov |

Beyond enzyme inhibition, derivatives of 2-aminopyrimidine induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancerous cells.

Induction of Apoptosis: Several studies have confirmed the pro-apoptotic effects of these compounds. For example, (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD ) was shown to induce apoptosis in human leukemia (K562) cells. nih.gov This was evidenced by an increased expression of caspase 3 and cytochrome c, indicating the involvement of the intrinsic mitochondrial pathway. nih.gov Similarly, other molecular hybrids incorporating triazine and sulfonamide fragments were found to induce apoptosis in cancer cells, including those with both wild-type and mutant p53. mdpi.comsemanticscholar.org Mechanistic studies with N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 also confirmed its ability to induce apoptosis in ovarian cancer cells. mdpi.com

Cell Cycle Modulation: The inhibition of CDKs by these derivatives logically leads to disruptions in the cell cycle. Treatment of cancer cells with these compounds often results in cell cycle arrest at specific phases, preventing proliferation. The potent CDK2 inhibitor 15 was found to arrest ovarian cancer cells at the S and G2/M phases. mdpi.com A separate class of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives was shown to induce cell cycle arrest in the G0/G1 and G2/M phases. mdpi.comsemanticscholar.org This disruption of the normal cell cycle progression is a key component of their anti-cancer activity. nih.gov

The anticancer potential of 2-amino-6-sulfanylpyrimidin-4(3H)-one derivatives has been validated through cytotoxicity and anti-proliferative assays against a wide array of human cancer cell lines.

Derivatives have shown significant activity against breast cancer cell lines such as MCF-7 and triple-negative MDA-MB-231. nih.govnih.gov Thieno[2,3-d]pyrimidine derivatives, which are structurally related, demonstrated promising cytotoxic effects against MCF-7 cells. nih.gov Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates also revealed a potent anti-proliferative effect against the MCF-7 cell line. nih.gov

In studies involving colon cancer cell lines, such as HT29 and HCT-116, various derivatives have proven effective. mdpi.comnih.gov Azepano-triterpenoids showed cytotoxicity against HT29 cells, while novel aminopyrimidine-2,4-diones were effective against the HT-29 line. mdpi.comnih.gov

Cytotoxicity has also been established against cervical cancer cells (HeLa ) and liver cancer cells (Hep3B ). researchgate.netnih.gov Quinoline (B57606) derivatives demonstrated anticancer activity against both Hep3B and HeLa cell lines. researchgate.net Furthermore, lung cancer cells (A549 ) have been shown to be susceptible to these compounds. researchgate.net

While extensive data exists for the cell lines mentioned above, specific cytotoxicity data for glioma cells (C6 ) and esophageal carcinoma cells (EC-109 ) in the context of this compound derivatives is less documented in the available literature. However, the broad-spectrum activity observed suggests potential efficacy that warrants further investigation.

Table 2: Cytotoxicity of Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity (IC₅₀ / Effect) | Reference |

|---|---|---|---|

| Quinolines | Hep3B, A549, HeLa, HT29, MCF7 | IC₅₀ range of 2 to 50 µM | researchgate.net |

| 4-Amino-thienopyrimidines | MCF-7 | IC₅₀ = 4.3 ± 0.11 µg/mL | nih.gov |

| Triazine-sulfonamide hybrids | HCT-116, MCF-7, HeLa | IC₅₀ values from 3.6 µM to 11.0 µM | mdpi.comsemanticscholar.org |

| Azepano-triterpenoids | HT29, MCF-7 | EC₅₀ values determined | mdpi.com |

| Aminopyrimidine-2,4-diones | HT-29 | Good cytotoxic activity | nih.gov |

Antiviral Efficacy

The structural analogy of pyrimidine derivatives to nucleosides makes them prime candidates for the development of antiviral agents, as they can interfere with viral replication machinery.

The viral DNA polymerase is an essential enzyme for the replication of many DNA viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV), making it a key target for antiviral drugs. nih.gov Nucleoside analogues like Acyclovir and Ganciclovir function by targeting these polymerases. nih.govnih.gov

Certain thienopyrimidine derivatives have been synthesized and evaluated for their antiviral properties. nih.gov Ribavirin, a synthetic nucleoside analog with a triazole ring, exhibits broad-spectrum antiviral activity against numerous DNA and RNA viruses, including herpesviruses and HIV-1 . nih.gov While direct studies on this compound derivatives against these specific viruses are not extensively detailed in the provided context, the established success of related heterocyclic structures like thienopyrimidines and other nucleoside analogs provides a strong rationale for their potential antiviral activity. nih.govnih.gov The mechanism typically involves inhibition of viral enzymes essential for replication, such as DNA polymerase or reverse transcriptase. nih.gov

Antibacterial and Antimicrobial Actions

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Pyrimidine-based compounds have emerged as a promising class in this field.

Thieno[2,3-d]pyrimidine derivatives, in particular, have demonstrated notable antibacterial activity. nih.gov These compounds can be tailored to disrupt essential cellular processes in microorganisms, such as DNA replication and cell wall synthesis. nih.gov

Studies on thieno[2,3-d]pyrimidinediones have revealed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One study found that compound 2 , a thieno[2,3-d]pyrimidinedione, had MIC values in the range of 2–16 mg/L against these resistant strains. nih.gov The presence of the pyrimidine ring was shown to be critical for this activity. nih.gov

Another study highlighted a pleuromutilin (B8085454) derivative, 22-(2-amino-phenylsulfanyl)-22-deoxypleuromutilin (amphenmulin ), which showed excellent efficacy against MRSA. mdpi.com This compound was found to be a bacteriostatic agent that also exhibited anti-inflammatory effects, making it a promising candidate for treating MRSA wound infections. mdpi.com

Anti-biofilm Formation Activity against Bacterial Strains (e.g., MRSA, Acinetobacter baumannii)

Derivatives of this compound have been investigated for their ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. Biofilms formed by pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and the multidrug-resistant Acinetobacter baumannii pose significant challenges in clinical settings. researchgate.net

Research into novel 4(3H)-quinazolinonyl aminopyrimidine derivatives has demonstrated notable efficacy in preventing biofilm formation. nih.gov In one study, a series of these compounds were synthesized and evaluated for their anti-biofilm properties against MRSA and A. baumannii. Several analogues showed potent inhibition of MRSA biofilm formation, with IC₅₀ values indicating their potential as lead compounds for further development. nih.gov Specifically, analogues featuring 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents were particularly effective against MRSA biofilms. nih.gov The anti-biofilm activity of these compounds highlights their potential to disarm resilient bacterial communities, offering a promising avenue for addressing infections associated with these pathogens. nih.govmdpi.com

Table 1: Anti-biofilm Activity of Selected 4(3H)-Quinazolinonyl Aminopyrimidine Derivatives against MRSA

| Compound | Substituent | IC₅₀ (μM) against MRSA |

|---|---|---|

| 5h | 2,4,6-trimethoxy phenyl | 20.7 |

| 5j | 4-methylthio phenyl | 22.4 |

| 5k | 3-bromo phenyl | 21.5 |

Data sourced from a study on the synthesis and biofilm inhibition of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. nih.gov

Anti-inflammatory and Analgesic Effects

The pyrimidine scaffold is a key component in various compounds exhibiting anti-inflammatory and pain-relieving properties. nih.gov Studies on newly synthesized pyrimidine derivatives have confirmed their potential in modulating inflammatory pathways and alleviating pain.

In a notable study, several new pyrimidine derivatives were synthesized and assessed for their anti-inflammatory and analgesic activities. nih.gov The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model, a standard method for screening anti-inflammatory drugs. All of the tested compounds, with one exception, demonstrated a significant anti-inflammatory effect in this model. nih.gov Furthermore, the analgesic properties of these compounds were also investigated, with several derivatives showing significant pain-reducing effects. nih.gov This dual activity suggests that these pyrimidine derivatives could be valuable in the management of conditions characterized by both inflammation and pain. nih.govresearchgate.net

Table 2: Analgesic and Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound ID | Analgesic Effect | Anti-inflammatory Effect |

|---|---|---|

| C18a | Most Significant | Significant |

| C18b | Not specified | Not significant |

| C20 | Most Significant | Significant |

| C21b | Most Significant | Significant |

| C22 | Most Significant | Significant |

Data from a study evaluating the analgesic and anti-inflammatory activities of synthesized pyrimidine compounds. nih.gov

Anticonvulsant and Antiepileptic Applications

Derivatives of 2-thiopyrimidine-4-one have emerged as a promising class of compounds in the search for new treatments for epilepsy and other seizure-related disorders. pensoft.net The central nervous system activity of these compounds has been a key area of research, with a focus on their anticonvulsant effects. pensoft.netnih.gov

A study involving the synthesis of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives revealed significant anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. pensoft.net The research established a structure-activity relationship, indicating that the nature of the substituent on the aryl ring plays a crucial role in the anticonvulsant efficacy. The presence of an exocyclic sulfur atom in the pyrimidine molecule is believed to have a positive influence on its anticonvulsant activity. pensoft.net These findings are part of a broader effort to develop novel antiepileptic drugs (AEDs) with improved efficacy and tolerability. nih.govmedscape.commedscape.com

Table 3: Anticonvulsant Activity of 6-methyl-2-thiopyrimidine-4(3H)-one Derivatives

| Substituent Fragment | Anticonvulsant Activity |

|---|---|

| 4-methoxy-phenylene | Positive effect |

| Benzyl acetate | Positive effect |

Based on data from pharmacological screening of synthesized thiopyrimidine derivatives on a pentylenetetrazole seizure model. pensoft.net

Potential for Addressing Neurodegenerative Disorders

The therapeutic potential of 2-thiopyrimidine-4-one derivatives extends to the challenging field of neurodegenerative diseases. pensoft.net There is evidence to suggest that these compounds may have applications in the treatment of conditions such as Alzheimer's and Parkinson's disease. pensoft.net

The mechanism of action in these contexts is still under investigation, but it is thought to be related to the modulation of various signaling pathways within the central nervous system. pensoft.net The structural similarities to other biologically active molecules, such as aminopurine derivatives that have been studied for neurodegenerative diseases, further support the potential of this class of compounds. google.com Research in this area is ongoing, with the aim of developing new therapeutic strategies for these debilitating disorders.

Interference with Nucleic Acid (DNA/RNA) Synthesis and Metabolism as an Antimetabolite

The structural resemblance of this compound to naturally occurring pyrimidine bases, such as uracil (B121893) and thymine, forms the basis of its potential role as an antimetabolite. researchgate.netpharmacologyeducation.org Antimetabolites are compounds that interfere with metabolic pathways by mimicking endogenous molecules. pharmacy180.com

By acting as structural analogues of pyrimidine bases, these derivatives can disrupt the synthesis of DNA and RNA in several ways. nih.gov They can competitively inhibit enzymes that are essential for the biosynthesis of nucleic acids. pharmacologyeducation.org For instance, they may block enzymes like thymidylate synthase, which is a critical step in DNA synthesis. pharmacologyeducation.org Alternatively, these compounds could be incorporated into DNA or RNA strands during replication and transcription, leading to the formation of dysfunctional macromolecules and triggering cellular apoptosis. researchgate.net This mechanism of action is a cornerstone of chemotherapy and highlights the potential of these pyrimidine derivatives in anticancer research. researchgate.netpharmacy180.com

Protein Binding and Transport Mechanisms

The biological activity of any compound is intrinsically linked to its ability to interact with and bind to target proteins. Understanding the thermodynamics of these binding events is crucial for elucidating the mechanism of action and for the rational design of more effective drugs.

The interaction between pyrimidine derivatives and proteins, particularly the amino acid residues that form the binding sites, can be characterized by thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). mdpi.com These parameters provide a quantitative measure of the binding affinity and the forces driving the interaction.

Studies on the complex formation between uracil, a fundamental pyrimidine base, and various amino acids in a buffer solution have provided valuable insights into these interactions. mdpi.com The thermodynamic data from such studies reveal that the binding process is influenced by factors such as the nature of the amino acid side chains and the formation of hydrogen bonds. For example, the interaction of uracil with aromatic amino acids has been characterized, showing specific thermodynamic signatures. mdpi.com This information serves as a model for understanding how this compound derivatives might bind to their protein targets, a process that can be further investigated using techniques designed to measure protein-ligand interactions. nih.govnih.gov

Table 4: Thermodynamic Parameters for Complex Formation of Uracil with Aromatic Amino Acids at 298.15 K

| Amino Acid | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|---|

| Tryptophan | 2.50 | -14.3 | -21.4 | -7.1 |

| Phenylalanine | 2.58 | -14.7 | -19.4 | -4.7 |

| Histidine | 2.72 | -15.5 | -10.5 | 5.0 |

Data from a study on the thermodynamic parameters of complex formation of amino acids with nucleic bases in a phosphate (B84403) buffer medium. mdpi.com

Elucidation of Driving Forces in Protein-Ligand Interactions (e.g., Hydrophobic Interactions)

The stability of a protein-ligand complex is fundamentally governed by a variety of non-covalent interactions. nih.gov For derivatives of this compound, the primary driving forces responsible for their binding to target proteins are a combination of hydrophobic interactions and hydrogen bonding. mdpi.com The pyrimidine core, being a nitrogen-containing heterocyclic aromatic ring, provides a scaffold that can be readily modified to fine-tune these interactions for improved affinity and selectivity. nih.gov

Hydrophobic interactions are crucial, particularly when the binding pocket of a target protein is dominated by nonpolar amino acid residues. mdpi.com The introduction of hydrophobic substituents onto the pyrimidine ring can significantly enhance binding affinity by engaging with these hydrophobic pockets. nih.gov This principle has been observed in various pyrimidine-based compounds where large lipophilic groups strengthen the ligand-receptor interaction. nih.gov The sulfur atom at the 6-position, a key feature of this compound class, can also participate in specific non-covalent interactions known as sulfur bonding, where the sulfur acts as a Lewis base, further stabilizing the complex. nih.gov

Hydrogen bonds represent another critical component of the binding energy. nih.gov The amino group at the 2-position and the carbonyl and amine groups within the pyrimidinone ring are capable of acting as both hydrogen bond donors and acceptors. nih.gov These groups can form specific hydrogen bonds with amino acid residues in the protein's active site, contributing to the specificity and stability of the interaction. nih.govnih.gov The interplay between optimized hydrophobic interactions and a well-defined network of hydrogen bonds is a hallmark of effective molecular recognition and is essential for the biological activity of these ligands. mdpi.com

| Interaction Type | Contributing Moiety on Ligand | Role in Binding |

| Hydrophobic Interaction | Pyrimidine ring, other nonpolar substituents | Stabilizes the ligand in nonpolar pockets of the target protein, contributing to binding affinity. nih.govmdpi.com |

| Hydrogen Bonding | Amino group, carbonyl group, ring nitrogens | Provides specificity and directionality to the interaction, anchoring the ligand in the active site. nih.govnih.gov |

| Sulfur Bonding | 6-sulfanyl group | Can form specific non-covalent bonds with Lewis bases (O, N) in the protein backbone or side chains. nih.gov |

| π-Cation/Aromatic Interactions | Pyrimidine ring | Can engage with charged residues or other aromatic systems within the binding site. nih.govplos.org |

Spectroscopic Analysis of Protein Secondary Structure Alterations upon Ligand Binding

Spectroscopic techniques are powerful tools for investigating conformational changes in proteins upon the binding of a ligand. nih.gov Circular Dichroism (CD) and fluorescence spectroscopy are particularly valuable for providing insights into alterations in the protein's secondary and tertiary structure. nih.govnih.gov

Fluorescence Spectroscopy is another key technique used to monitor protein-ligand interactions. It often focuses on the intrinsic fluorescence of tryptophan residues within the protein. nih.gov The fluorescence emission spectrum of tryptophan is highly sensitive to its local environment. nih.gov When a ligand binds near a tryptophan residue, it can cause a quenching (decrease) or enhancement (increase) of the fluorescence intensity, as well as a shift in the emission maximum. For example, studies on the related compound 6-propyl-2-thiouracil binding to human serum albumin showed a decrease in the protein's fluorescence intensity upon binding, indicating that the drug interacts with residues in the vicinity of tryptophan. These changes provide evidence of binding and can be used to calculate binding constants and the number of binding sites.

| Spectroscopic Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. nih.gov | Quantitative estimation of protein secondary structure content (α-helix, β-sheet, random coil) and detection of conformational changes upon ligand binding. nih.govnih.gov |

| Fluorescence Spectroscopy | Measures the emission of light from fluorescent molecules (e.g., tryptophan) after excitation. nih.gov | Detection of binding events, determination of binding affinity and stoichiometry, and information on local conformational changes around fluorescent residues. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the vibrations of molecular bonds, particularly the amide I band, which is sensitive to secondary structure. nih.gov | Provides information on the relative proportions of α-helices, β-sheets, and other structures. nih.gov |

Other Investigated Biological Activities (e.g., Antileukemic, Hyperuricemia, Hormonal Modulation, Plant Growth Stimulation)

Derivatives based on the pyrimidine and thiopyrimidine scaffold have been explored for a wide range of biological applications beyond a single target class.

Antileukemic Activity: The structural similarity of pyrimidine analogues to natural nucleosides allows them to interfere with nucleic acid synthesis, making them cornerstone chemotherapeutic agents. nih.gov Thiopurine drugs, such as 6-mercaptopurine, are known to disrupt DNA synthesis and are used in the treatment of acute lymphocytic leukemia. The mechanism often involves inhibiting the production of purine nucleotides required for cell proliferation. Similarly, derivatives of 6-aminouracil (B15529) and related thiouracil compounds have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines, including leukemia cells. These compounds can induce apoptosis (programmed cell death) through various pathways, such as the intrinsic mitochondrial pathway, making them promising candidates for antitumor therapy.

Hyperuricemia: Hyperuricemia is a condition characterized by elevated levels of uric acid in the blood, often resulting from the breakdown of purines by the enzyme xanthine (B1682287) oxidase (XO). Allopurinol, a pyrazolopyrimidine derivative, is a standard treatment that works by inhibiting this enzyme. Research has shown that other purine and pyrimidine analogues can also act as XO inhibitors. For instance, compounds structurally related to this compound, such as 2-amino-6-hydroxy-8-mercaptopurine, have been identified as preferential inhibitors of xanthine oxidase. By blocking the metabolic conversion of purines to uric acid, these derivatives have the potential to serve as therapeutic agents for managing hyperuricemia and gout.

Hormonal Modulation: Pyrimidine metabolism is closely linked to cell proliferation and can be influenced by hormonal signals. In estrogen-responsive breast cancer cells, estrogen has been shown to increase the activity of enzymes in the de novo pyrimidine synthesis pathway, while the antiestrogen (B12405530) drug tamoxifen (B1202) decreases their activity. This demonstrates that pyrimidine synthesis is under hormonal regulation and can be a target for modulating hormone-driven cell growth. Furthermore, the pyrimidine scaffold is a component of drugs designed to target kinases involved in hormonal resistance in cancers like prostate cancer, indicating its utility in developing agents for hormonal modulation. nih.gov

| Biological Activity | Mechanism of Action | Investigated Compounds/Class |

| Antileukemic | Inhibition of nucleic acid synthesis, induction of apoptosis. nih.gov | 6-mercaptopurine, 6-aminouracil derivatives, thiouracil derivatives. |

| Hyperuricemia | Inhibition of the enzyme xanthine oxidase, reducing uric acid production. | Allopurinol, 2-amino-6-hydroxy-8-mercaptopurine, other pyrimidine analogues. |

| Hormonal Modulation | Interference with hormone-regulated pyrimidine synthesis pathways. | Estrogen/Tamoxifen (as modulators), pyrimidine-based kinase inhibitors. nih.gov |

| Plant Growth Stimulation | Mimicking the effects of phytohormones (auxins and cytokinins). nih.gov | Various synthetic pyrimidine derivatives. nih.gov |

Structure Activity Relationship Sar and Rational Design of 2 Amino 6 Sulfanylpyrimidin 4 3h One Analogues

Correlating Substituent Effects with Biological Potency and Selectivity

The biological profile of pyrimidine (B1678525) analogues can be finely tuned by introducing various substituents at different positions on the heterocyclic ring and its side chains.

The pyrimidine core offers several positions (C2, C4, C5, C6) where functional group modifications can dramatically alter biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov The amino group, particularly at the C2 position, is a common feature in kinase inhibitors, as it mimics the adenine (B156593) fragment of ATP and can form crucial hydrogen bonds with target proteins. pharmablock.com

Key findings on substituent effects include:

C2 Position: The 2-amino group is a critical interaction point. pharmablock.com Replacing a primary amino group with a more complex moiety, such as 4-(N,N-diethylaminoethoxy)phenylamino, has been shown to greatly increase activity against certain tyrosine kinases. researchgate.net Furthermore, introducing a methyl group to the exocyclic amino function at C2 has been identified as a prominent factor for achieving high selectivity for the A1 adenosine (B11128) receptor. nih.gov

C4 Position: This position is a key handle for introducing diverse substituents. nih.govmdpi.com In pyrido[2,3-d]pyrimidin-7-ones, introducing a chlorine atom at C4 allows for further chemical modifications that would otherwise be difficult. mdpi.com The functionalization at this position, often via an activation/SNAr sequence, is crucial for attaching side chains that can improve potency and solubility. nih.gov

C5 Position: Modifications at the C5 position, which is situated near the gatekeeper residue in many kinase binding pockets, can significantly improve kinome-wide selectivity. nih.gov

C6 Position: Substitutions at the C6 position of the pyrimidine core are also critical for activity. In a series of new aminopyrimidine derivatives, modifications at this position were explored to enhance anti-proliferative effects. mdpi.com For pyrido[2,3-d]pyrimidin-7-one analogues, having a 3-thiophene or an unsubstituted phenyl group at C-6 resulted in the most potent inhibitors. researchgate.net

The following table summarizes the observed effects of substitutions at various positions of the pyrimidine ring on biological activity.

| Position | Substituent/Modification | Observed Effect | Reference |

|---|---|---|---|

| C2 (exocyclic amino) | Methylation | Prominently improved A1 adenosine receptor selectivity. | nih.gov |

| C2 (exocyclic amino) | [4-(diethylamino)butyl]amino side chain | Enhanced potency and bioavailability. | researchgate.net |

| C4 | Introduction of a chlorine atom | Allows for further introduction of diversity. | mdpi.com |

| C5 | General modifications | Improved kinome-wide selectivity. | nih.gov |

| C6 | 3-thiophene or unsubstituted phenyl group | Potent inhibition of certain tyrosine kinases. | researchgate.net |

Side chain modifications are a fundamental strategy for optimizing the physicochemical and biological properties of lead compounds.

Fluorine Substitution: The strategic incorporation of fluorine is a powerful tool in medicinal chemistry. researchgate.net Fluorination can significantly enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netmdpi.com Introducing fluorine can alter the electronic properties of adjacent functional groups through inductive effects and can influence molecular conformation. researchgate.net These changes can lead to more favorable interactions with the biological target and an improved pharmacokinetic profile. mdpi.com

Alkyl Chain Length: The length of alkyl chains attached to the pyrimidine scaffold has a direct and often predictable impact on bioactivity. Studies on various classes of compounds have demonstrated a clear structure-activity relationship related to alkyl chain length.

In a series of N-alkyl bromide derivatives of 2-amino-4-aryl-6-pyridopyrimidines, increasing the alkyl chain length led to a corresponding increase in antiproliferative and cytotoxic functions. nih.gov

For N-alkylmorpholine derivatives, compounds with alkyl chains between twelve and sixteen carbons (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects, while those with shorter chains (less than five carbons) were inactive. chemrxiv.org

Similarly, the cytotoxicity of certain bioinspired amphiphilic compounds was shown to be modulated by alkyl chain length; long-chain (≥C8) conjugates showed significant cytotoxicity, whereas C6 conjugates were non-toxic. nih.gov

This relationship between alkyl chain length and bioactivity highlights the importance of optimizing the hydrophilic-lipophilic balance (HLB) to fine-tune both the toxicity and efficacy of a drug candidate. nih.gov

The table below illustrates the effect of alkyl chain length on the biological activity of pyrimidine derivatives.

| Compound Class | Alkyl Chain Length | Impact on Bioactivity | Reference |

|---|---|---|---|

| N-alkyl bromide derivatives of 2-amino-4-aryl-6-pyridopyrimidines | Increasing length | Increased antiproliferative and cytotoxic functions. | nih.gov |